molecular formula C16H19N3O7 B009619 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate CAS No. 104575-36-2

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate

Cat. No. B009619
M. Wt: 365.34 g/mol
InChI Key: SVTLMDWAMSAFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate, also known as MNITB, is a compound that has shown promising results in scientific research as a potential drug candidate. It is a derivative of imidazole, a heterocyclic organic compound, and benzoate, a salt or ester of benzoic acid.

Mechanism Of Action

The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate involves the inhibition of DNA repair pathways, leading to increased DNA damage and cell death in cancer cells. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of the DNA repair enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in the repair of DNA damage caused by radiation and chemotherapy. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.

Biochemical And Physiological Effects

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It has also been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth and increased survival in animal models.

Advantages And Limitations For Lab Experiments

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its low toxicity, good pharmacokinetic properties, and selective cytotoxicity for cancer cells. However, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has limitations such as its low solubility in aqueous solutions and the need for optimization of its synthesis method for higher yields and purity.

Future Directions

There are several future directions for the research on 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the exploration of its potential therapeutic applications in other types of cancer and in combination with other cancer treatments. Additionally, the development of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate analogs with improved pharmacokinetic properties and efficacy is another potential future direction.

Synthesis Methods

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process involving the reaction of imidazole with 2-bromoethyl benzoate, followed by nitration and reduction. The final product is obtained by esterification of the resulting amine with 3,4,5-trimethoxybenzoic acid. The purity and yield of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate can be optimized through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in cancer treatment, specifically as a radiosensitizer and chemosensitizer. Radiosensitizers are compounds that enhance the sensitivity of cancer cells to radiation therapy, while chemosensitizers enhance the sensitivity of cancer cells to chemotherapy. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has shown to increase the efficacy of both radiation therapy and chemotherapy in preclinical studies.

properties

CAS RN

104575-36-2

Product Name

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate

Molecular Formula

C16H19N3O7

Molecular Weight

365.34 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C16H19N3O7/c1-10-17-9-14(19(21)22)18(10)5-6-26-16(20)11-7-12(23-2)15(25-4)13(8-11)24-3/h7-9H,5-6H2,1-4H3

InChI Key

SVTLMDWAMSAFIE-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Other CAS RN

104575-36-2

synonyms

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.